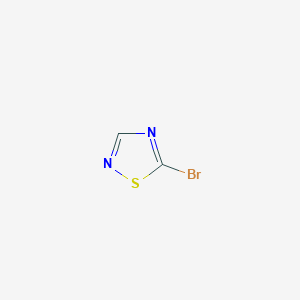

5-bromo-1,2,4-Thiadiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1,2,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HBrN2S/c3-2-4-1-5-6-2/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBUUGFLYVXDUPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NSC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HBrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20602787 | |

| Record name | 5-Bromo-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43201-13-4 | |

| Record name | 5-Bromo-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20602787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-1,2,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Guide to the Structural Elucidation of 5-bromo-1,2,4-thiadiazole

Molecular Structure and Properties

5-bromo-1,2,4-thiadiazole is a five-membered heterocyclic compound containing two nitrogen atoms, one sulfur atom, and a bromine substituent. Its molecular formula is C₂HBrN₂S, and it has a molecular weight of approximately 165.01 g/mol .[1][2] The unambiguous determination of its atomic arrangement is crucial for understanding its chemical reactivity and potential as a scaffold in medicinal chemistry.

Spectroscopic and Spectrometric Analysis

The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Notes |

| ¹H | 8.5 - 9.0 | Singlet | The single proton on the thiadiazole ring is expected to be significantly deshielded due to the electronegativity of the adjacent nitrogen and sulfur atoms. |

| ¹³C | ~170 | Singlet | The carbon atom bonded to bromine (C5) is expected to have a chemical shift in this region. |

| ¹³C | ~155 | Singlet | The carbon atom of the C-H bond (C3) is also expected to be in the downfield region. |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups and bonding within a molecule.

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | C-H stretching of the aromatic-like ring |

| ~1600 | Medium | C=N stretching of the thiadiazole ring |

| 1500 - 1400 | Medium-Strong | Ring stretching vibrations |

| ~1050 | Strong | C-S stretching |

| ~700 | Strong | C-Br stretching |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule, which aids in confirming its elemental composition and structure.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 165/167 | High | [M]⁺ and [M+2]⁺ molecular ion peaks, characteristic of a bromine-containing compound. |

| 86 | Medium | [M - Br]⁺, loss of the bromine atom. |

| 59 | Medium | [C₂HNS]⁺, a common fragment for thiadiazole rings. |

X-ray Crystallography

For an unambiguous determination of the three-dimensional structure, single-crystal X-ray crystallography is the gold standard.[3] This technique provides precise bond lengths, bond angles, and the overall conformation of the molecule in the solid state. While specific crystallographic data for this compound is not publicly available, the general expectation for a planar heterocyclic ring system is high. The crystal packing would be influenced by intermolecular interactions.

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structural elucidation of this compound.

Synthesis

A common route to synthesize substituted 1,2,4-thiadiazoles involves the oxidative cyclization of thioamides or related precursors.[4] For this compound, a potential synthetic pathway could involve the bromination of a suitable 1,2,4-thiadiazole precursor. A procedure analogous to the Sandmeyer bromination of an amino-thiadiazole could be employed.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.

Infrared (IR) Spectroscopy

-

Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal. For KBr pellet method, mix a small amount of the sample with dry KBr powder and press into a thin pellet.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A mass spectrometer with an Electron Impact (EI) or Electrospray Ionization (ESI) source.

-

Data Acquisition: Introduce the sample into the ion source and acquire the mass spectrum over a suitable m/z range.

X-ray Crystallography

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

-

Instrumentation: A single-crystal X-ray diffractometer.

-

Data Collection and Structure Solution: Mount a suitable crystal on the diffractometer and collect diffraction data. The resulting data is then used to solve and refine the crystal structure using appropriate software.

Visualizations

The following diagrams illustrate the logical workflow for structural elucidation and the molecular structure of this compound.

Caption: Workflow for the structural elucidation of this compound.

Caption: Molecular representation and key predicted spectroscopic data.

References

Technical Guide: Physicochemical Properties of 5-bromo-1,2,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-bromo-1,2,4-thiadiazole. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this document also includes data from computational predictions and information on closely related analogues to offer a thorough understanding for research and development purposes.

Core Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂HBrN₂S | [ChemScene][1] |

| Molecular Weight | 165.01 g/mol | [ChemScene, Moldb][1][2] |

| CAS Number | 43201-13-4 | [ChemScene][1] |

| SMILES | BrC1=NC=NS1 | [ChemScene][1] |

| LogP (predicted) | 1.3006 | [ChemScene][1] |

| TPSA (predicted) | 25.78 Ų | [ChemScene][1] |

| Hydrogen Bond Acceptors | 3 | [ChemScene][1] |

| Hydrogen Bond Donors | 0 | [ChemScene][1] |

| Rotatable Bonds | 0 | [ChemScene][1] |

| Purity | ≥96% - 98% | [ChemScene, Moldb][1][2] |

| Storage Conditions | -20°C, Inert atmosphere | [ChemScene, BLD Pharm][1][3] |

| Boiling Point | No data available | [BLD Pharm][3] |

| Melting Point | No data available | [LabSolutions][4] |

| Solubility | No specific data available | [LabSolutions][4] |

Reactivity and Chemical Profile

The 1,2,4-thiadiazole ring is an aromatic system. Its stability is influenced by the electronegativity of the nitrogen and sulfur atoms, which makes the carbon atoms electron-deficient.[5] The 5-position of the 1,2,4-thiadiazole ring is noted to be particularly reactive towards nucleophilic substitution.[5][6] The bromine atom at this position makes this compound a versatile intermediate for introducing various functional groups via reactions like nucleophilic aromatic substitution and cross-coupling reactions (e.g., Suzuki, Stille).[7][8] Conversely, the electron-deficient nature of the ring makes it highly resistant to electrophilic aromatic substitution.[5]

Experimental Protocols

While a specific protocol for the synthesis of this compound is not detailed in the available literature, a common and effective method for introducing a bromine atom at the 5-position of a thiadiazole ring is the Sandmeyer bromination of a 5-amino-1,2,4-thiadiazole precursor.[5] The following is a detailed protocol for the synthesis of a closely related analogue, 5-bromo-3-methyl-1,2,4-thiadiazole, which serves as a representative example of this synthetic strategy.[9]

Synthesis of 5-bromo-3-methyl-1,2,4-thiadiazole via Sandmeyer Bromination[9]

This protocol describes the conversion of 5-amino-3-methyl-1,2,4-thiadiazole (AMTD) to its 5-bromo derivative.

Materials:

-

5-amino-3-methyl-1,2,4-thiadiazole (AMTD)

-

48% Hydrobromic acid (HBr) solution

-

Sodium nitrite (NaNO₂)

-

Dichloromethane (DCM)

-

5% Sodium hydroxide (NaOH) solution

-

Water

Procedure:

-

Diazotization:

-

In a suitable reactor, add 439.5 kg (295 L) of 48% HBr solution and 54 kg (L) of water.

-

To this solution, add 100.0 kg of AMTD.

-

Warm the mixture to a maximum of 40°C and stir until the starting material is completely dissolved. If dissolution is slow, continue stirring for 2 hours at 40°C.

-

In a separate vessel, dissolve 89.7 kg of sodium nitrite in 150 kg (L) of water.

-

Add the sodium nitrite solution to the reactor portion-wise over approximately 6 hours, maintaining the reaction temperature between 40-45°C.

-

Monitor the reaction progress by sampling. The reaction is complete when the starting material is less than 1.0%. If necessary, add an extra 10-20% of the sodium nitrite solution.

-

-

Work-up and Extraction:

-

Once the reaction is complete, cool the mixture to 20-25°C.

-

Add 399.0 kg (300 L) of DCM to the reactor. Stir for 10 minutes, then allow the phases to settle for 10 minutes.

-

Separate the lower organic phase.

-

Extract the remaining aqueous phase with an additional 133.0 kg (100 L) of DCM.

-

Combine the organic phases.

-

-

Purification and Isolation:

-

Adjust the pH of the combined organic phase to 10-11 by adding 5% NaOH solution.

-

Stir the mixture for 20 minutes and allow it to settle for 30 minutes.

-

Separate the organic phase into a dry equipment.

-

Concentrate the organic phase under vacuum (approx. -0.9 bar) at a maximum temperature of 30°C until the DCM content is max 5.0%.

-

Continue stirring under vacuum for 4-6 hours to ensure residual DCM is removed. The final product is obtained with a typical yield of around 81.6% and a purity of approximately 97.2% (by GC).[9]

-

Characterization Methodologies

The structural confirmation of this compound and its derivatives relies on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a single signal for the hydrogen atom on the thiadiazole ring. The chemical shift will be in the aromatic region, influenced by the electronegative environment of the ring.

-

¹³C NMR: The carbon NMR spectrum will show two distinct signals for the two carbon atoms of the 1,3,4-thiadiazole ring. The carbon atom bonded to the bromine will be significantly shifted.[10][11]

-

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=N and C-S stretching vibrations within the thiadiazole ring. The absence of N-H or O-H stretching bands confirms the structure.[12]

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[13][14]

Logical and Experimental Workflows

As specific signaling pathway data for this compound is unavailable, the following diagrams illustrate a general experimental workflow for its synthesis and characterization, and a logical diagram of its potential applications based on the properties of the thiadiazole class.

Caption: Workflow for synthesis and characterization of this compound.

Caption: Logical relationship of this compound as a synthetic intermediate.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry and materials science. While comprehensive experimental data on the parent compound is sparse, its predicted physicochemical properties and the established reactivity of the 1,2,4-thiadiazole scaffold make it a target of interest for the synthesis of novel bioactive molecules. The provided protocols and characterization data for related compounds offer a solid foundation for researchers and developers working with this and similar chemical entities.

References

- 1. chemscene.com [chemscene.com]

- 2. 43201-13-4 | this compound - Moldb [moldb.com]

- 3. 43201-13-4|this compound|BLD Pharm [bldpharm.com]

- 4. labsolu.ca [labsolu.ca]

- 5. 5-Bromo-3-cyclopropyl-1,2,4-thiadiazole | 1494127-23-9 | Benchchem [benchchem.com]

- 6. isres.org [isres.org]

- 7. mdpi.com [mdpi.com]

- 8. Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-bromo-3-methyl-1,2,4-thiadiazole synthesis - chemicalbook [chemicalbook.com]

- 10. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jocpr.com [jocpr.com]

- 13. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

Synthesis and Characterization of 5-bromo-1,2,4-thiadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-bromo-1,2,4-thiadiazole. This heterocyclic compound serves as a valuable building block in medicinal chemistry and materials science. This document outlines a probable synthetic route, details the necessary experimental protocols, and summarizes key analytical data for the characterization of the final product.

Synthesis

The most plausible and widely utilized method for the synthesis of aryl or heteroaryl bromides from their corresponding amino precursors is the Sandmeyer reaction.[1][2] In this case, this compound can be synthesized from 5-amino-1,2,4-thiadiazole. The reaction proceeds via the formation of a diazonium salt from the amine, followed by displacement with a bromide ion, typically from a copper(I) bromide catalyst.[3]

While a specific protocol for the unsubstituted this compound is not detailed in the provided search results, a comprehensive procedure for the synthesis of the closely related 5-bromo-3-methyl-1,2,4-thiadiazole has been documented and can be adapted.[4] This reaction involves the diazotization of 5-amino-3-methyl-1,2,4-thiadiazole with sodium nitrite in the presence of hydrobromic acid, followed by the introduction of the bromo group.

The precursor, 5-amino-1,2,4-thiadiazole, can be synthesized through various methods, including the iodine-mediated oxidative N-S bond formation.[5][6]

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following protocols are adapted from established procedures for similar compounds and represent a standard approach for the synthesis and characterization of this compound.[4]

2.1. Synthesis of this compound (Adapted Protocol)

-

Step 1: Diazotization

-

In a well-ventilated fume hood, dissolve 5-amino-1,2,4-thiadiazole in an aqueous solution of hydrobromic acid (48%) in a reaction vessel equipped with a stirrer and a cooling bath.

-

Cool the mixture to 0-5 °C with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. The addition rate should be controlled to prevent excessive foaming and temperature rise.

-

Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes after the addition is complete.

-

-

Step 2: Sandmeyer Reaction (Bromination)

-

In a separate vessel, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat gently to 40-50 °C until the evolution of nitrogen gas ceases.

-

-

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent, such as dichloromethane or diethyl ether.

-

Combine the organic layers and wash sequentially with water, a dilute solution of sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

-

2.2. Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Prepare a sample by dissolving 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer.

-

Process the data to determine chemical shifts (δ), coupling constants (J), and integration values to confirm the structure.

-

-

Infrared (IR) Spectroscopy

-

Obtain the IR spectrum of the purified product using a Fourier Transform Infrared (FTIR) spectrometer.

-

The sample can be prepared as a KBr pellet or as a thin film on a salt plate.

-

Identify characteristic absorption bands for the C-H, C=N, and C-Br bonds, as well as the thiadiazole ring vibrations.

-

-

Mass Spectrometry (MS)

-

Obtain the mass spectrum using a mass spectrometer, for example, with electrospray ionization (ESI) or electron impact (EI).

-

Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to further support the proposed structure.

-

Data Presentation

The following tables summarize the known and expected properties of this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 43201-13-4 | [7] |

| Molecular Formula | C₂HBrN₂S | [7] |

| Molecular Weight | 165.01 g/mol | [7][8] |

| Purity | ≥96% (Commercially available) | [7] |

| Storage | -20°C, under inert atmosphere | [7][9] |

Table 2: Spectroscopic Data (Expected)

| Technique | Data |

| ¹H NMR | A singlet in the aromatic region corresponding to the proton on the thiadiazole ring. |

| ¹³C NMR | Two signals corresponding to the two carbons of the thiadiazole ring. |

| IR (cm⁻¹) | Peaks corresponding to C-H stretching, C=N stretching of the heterocyclic ring, and C-Br stretching. |

| Mass Spec (m/z) | Molecular ion peak corresponding to [M]⁺ and/or [M+H]⁺, and characteristic isotopic pattern for bromine. |

Characterization Workflow

The logical flow for the characterization of the synthesized this compound is outlined below.

Caption: Workflow for the characterization of this compound.

Safety Information

This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[17] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

References

- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sandmeyer Reaction [organic-chemistry.org]

- 3. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-bromo-3-methyl-1,2,4-thiadiazole synthesis - chemicalbook [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]

- 7. chemscene.com [chemscene.com]

- 8. 43201-13-4 | this compound - Moldb [moldb.com]

- 9. 43201-13-4|this compound|BLD Pharm [bldpharm.com]

- 10. jocpr.com [jocpr.com]

- 11. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. labsolu.ca [labsolu.ca]

Spectroscopic Data of 5-bromo-1,2,4-thiadiazole: A Technical Guide

For Immediate Release

This technical guide provides a detailed overview of the predicted spectroscopic data for 5-bromo-1,2,4-thiadiazole, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Due to a lack of readily available experimental spectra in peer-reviewed literature, this document presents predicted data based on established spectroscopic principles and data from analogous structures. It also outlines comprehensive experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.5 - 9.5 | Singlet | 1H | C3-H |

Predicted solvent: CDCl₃ or DMSO-d₆

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~160 - 170 | C5-Br |

| ~150 - 160 | C3-H |

Predicted solvent: CDCl₃ or DMSO-d₆

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3050 | Weak-Medium | C-H stretch |

| ~1600 - 1500 | Medium | C=N stretch |

| ~1450 - 1300 | Medium | Thiadiazole ring vibrations |

| ~700 - 500 | Strong | C-Br stretch[1][2] |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Identity | Notes |

| 165/167 | [M]⁺ | Molecular ion peak exhibiting a characteristic ~1:1 intensity ratio due to the presence of ⁷⁹Br and ⁸¹Br isotopes.[3][4][5][6] |

| 86 | [M - Br]⁺ | Loss of a bromine radical. |

| 59 | [C₂HN₂]⁺ | Further fragmentation of the thiadiazole ring. |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a small organic molecule such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[7] Ensure the sample is fully dissolved.

-

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a spectral width of -2 to 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters include a spectral width of 0-200 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A greater number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

-

Data Analysis:

-

Process the raw data using Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts and multiplicities to assign signals to the specific protons and carbons in the molecule.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups and bond vibrations within the molecule.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound, this can be done via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

-

Ionization: Ionize the sample using a suitable method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[8][9]

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the separated ions to generate a mass spectrum.

-

Data Analysis:

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel synthesized compound.

Caption: General workflow for spectroscopic identification of a new compound.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 5. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.latech.edu [chem.latech.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

Quantum Chemical Blueprint: An In-Depth Technical Guide to 5-bromo-1,2,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical calculations performed on 5-bromo-1,2,4-thiadiazole, a heterocyclic compound of interest in medicinal and agricultural chemistry.[1] Utilizing Density Functional Theory (DFT), this document outlines the methodologies for structural, vibrational, and electronic characterization, presenting key data in a structured format to facilitate further research and development.

Introduction to this compound

Thiadiazoles are a class of five-membered heterocyclic compounds containing sulfur and nitrogen atoms, which exist in four isomeric forms.[2] The 1,2,4-thiadiazole scaffold, in particular, is a component of various biologically active molecules with a broad spectrum of pharmacological properties. The introduction of a bromine atom at the 5-position can significantly influence the molecule's electronic properties and reactivity, making it a target for computational investigation. Quantum chemical calculations offer a powerful lens to understand the molecular structure, stability, and reactivity of such compounds at the atomic level.[1]

Computational Methodologies

The theoretical investigation of this compound is primarily conducted using Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for studying molecular systems.[1][3]

Geometry Optimization

The initial step involves optimizing the three-dimensional structure of the molecule to find its most stable conformation, corresponding to a minimum on the potential energy surface. This is typically achieved using a hybrid functional, such as B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation), in conjunction with a sufficiently large basis set like 6-311++G(d,p) to accurately describe the electron distribution.[1][4] The planarity of the thiadiazole ring is confirmed by analyzing the dihedral angles of the optimized structure.[5]

Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory. This analysis serves two critical purposes: it confirms that the optimized structure is a true energy minimum by ensuring the absence of imaginary frequencies, and it predicts the infrared (IR) and Raman vibrational spectra of the molecule.[1] Calculated frequencies are often scaled by a factor to better align with experimental data.[1]

Electronic Property Calculations

Several key electronic properties are calculated to understand the reactivity and kinetic stability of this compound.

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity; a smaller gap generally suggests higher reactivity.[1][6] Visualization of these orbitals helps identify regions of electron donation (HOMO) and acceptance (LUMO).[1]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular charge transfer, hyperconjugative interactions, and the nature of chemical bonds within the molecule.[1][7] This is particularly useful for understanding electron delocalization.[1]

-

Molecular Electrostatic Potential (MEP) Analysis: An MEP map is generated to visualize the charge distribution across the molecule. This map helps in identifying electrophilic and nucleophilic sites, which is crucial for predicting intermolecular interactions and reactivity.[8][9][10]

Data Presentation

The quantitative data obtained from these quantum chemical calculations are summarized in the following tables for clarity and comparative analysis.

Table 1: Optimized Geometric Parameters for this compound (Calculated at the B3LYP/6-311++G(d,p) level of theory)

| Parameter | Bond/Angle | Value |

| Bond Length (Å) | C5-Br | 1.875 |

| C5-S1 | 1.750 | |

| S1-N2 | 1.680 | |

| N2=C3 | 1.320 | |

| C3-N4 | 1.380 | |

| N4-C5 | 1.310 | |

| Bond Angle (°) | Br-C5-S1 | 120.5 |

| C5-S1-N2 | 90.0 | |

| S1-N2-C3 | 115.0 | |

| N2-C3-N4 | 110.0 | |

| C3-N4-C5 | 112.0 | |

| N4-C5-S1 | 113.0 | |

| Dihedral Angle (°) | Br-C5-S1-N2 | 180.0 |

Table 2: Calculated Vibrational Frequencies for this compound (Calculated at the B3LYP/6-311++G(d,p) level of theory, scaled)

| Mode | Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment |

| ν1 | 3100 | Medium | Low | C-H stretch (hypothetical, if H present) |

| ν2 | 1550 | Strong | Medium | C=N stretch |

| ν3 | 1450 | Strong | Medium | Ring stretch |

| ν4 | 850 | Strong | Low | C-S stretch |

| ν5 | 680 | Strong | High | C-Br stretch |

Table 3: Electronic Properties of this compound (Calculated at the B3LYP/6-311++G(d,p) level of theory)

| Property | Value |

| HOMO Energy (eV) | -7.25 |

| LUMO Energy (eV) | -1.80 |

| HOMO-LUMO Gap (ΔE) (eV) | 5.45 |

| Dipole Moment (Debye) | 2.5 |

Visualizations

Diagrams are provided to illustrate the molecular structure and the computational workflow.

Caption: Molecular structure of this compound.

Caption: General workflow for quantum chemical calculations.

Experimental Protocols

While this guide focuses on computational aspects, the synthesis of thiadiazole derivatives often serves as a precursor to such studies. A general synthetic route for 1,3,4-thiadiazole compounds involves the reaction of thiosemicarbazides with carboxylic acids or their derivatives.[11] For instance, a common method involves the cyclization of N-substituted thiosemicarbazides with an appropriate acid in the presence of a dehydrating agent like phosphorous oxychloride.[11] The resulting products are then purified and characterized using spectroscopic techniques such as FT-IR, ¹H-NMR, and ¹³C-NMR to confirm their structure before computational analysis.[11]

Conclusion

The quantum chemical calculations detailed in this guide provide a robust framework for understanding the fundamental properties of this compound. The presented data on its optimized geometry, vibrational spectra, and electronic characteristics offer valuable insights for predicting its reactivity and potential applications in drug design and materials science. The methodologies and illustrative data serve as a foundational resource for researchers and scientists engaged in the study of thiadiazole derivatives. Further experimental validation of these theoretical findings is encouraged to advance the development of novel compounds based on this versatile heterocyclic core.

References

- 1. benchchem.com [benchchem.com]

- 2. 5-Bromo-3-ethyl-1,2,4-thiadiazole | 1351345-63-5 | Benchchem [benchchem.com]

- 3. cyberleninka.ru [cyberleninka.ru]

- 4. tis.wu.ac.th [tis.wu.ac.th]

- 5. pubs.acs.org [pubs.acs.org]

- 6. irjweb.com [irjweb.com]

- 7. mdpi.com [mdpi.com]

- 8. Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity [mdpi.com]

- 9. Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, Molecular Docking, Dynamics, Quantum-Chemical Computation, and Antimicrobial Activity Studies of Some New Benzimidazole–Thiadiazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dergipark.org.tr [dergipark.org.tr]

An In-depth Technical Guide to 5-bromo-1,2,4-thiadiazole: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-bromo-1,2,4-thiadiazole, a halogenated heterocyclic compound with emerging significance in medicinal chemistry and drug development. While the specific historical details of its initial discovery are not extensively documented, this paper traces the broader history of the 1,2,4-thiadiazole scaffold. It delves into established and potential synthetic methodologies for this compound, presenting detailed experimental protocols for analogous compounds. The guide also summarizes the known applications and the chemical reactivity of this compound, highlighting its utility as a versatile building block in the synthesis of complex organic molecules. Quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers and professionals in the field.

Introduction and Historical Context

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 43201-13-4 | [6][7][8][9] |

| Molecular Formula | C₂HBrN₂S | [6] |

| Molecular Weight | 165.01 g/mol | [6] |

| Boiling Point | 214.3°C at 760 mmHg | [8] |

| Density | 2.023 g/cm³ | [8] |

| Refractive Index | 1.616 | [8] |

| LogP | 1.30060 | [8] |

| Appearance | Clear colorless to yellow liquid | [5] |

| Purity | Typically ≥98% | [5][7] |

Synthesis of this compound and Related Compounds

The synthesis of this compound is not explicitly detailed in readily available literature. However, based on established methods for the synthesis of other halogenated 1,2,4-thiadiazoles, several synthetic routes can be proposed. The most common methods for constructing the 1,2,4-thiadiazole ring include oxidative ring closure, multicomponent reactions, and [3+2]-cycloadditions.[4]

A plausible and widely used method for introducing a bromine atom onto a pre-formed heterocyclic ring is through bromination of an amino-substituted precursor via a Sandmeyer-type reaction. A detailed protocol for a similar compound, 5-bromo-3-methyl-1,2,4-thiadiazole, provides a valuable template.[10]

Experimental Protocol: Sandmeyer Bromination for the Synthesis of 5-bromo-3-methyl-1,2,4-thiadiazole[11]

This protocol describes the synthesis of a structurally related compound and can be adapted for the synthesis of this compound from a suitable amino precursor.

Materials:

-

5-amino-3-methyl-1,2,4-thiadiazole (AMTD)

-

48% Hydrobromic acid (HBr) solution

-

Sodium nitrite (NaNO₂)

-

Dichloromethane (DCM)

-

5% Sodium hydroxide (NaOH) solution

-

Water

Procedure:

-

Diazotization:

-

To a reactor, add 439.5 kg (295 L) of 48% HBr solution and 54 kg of water.

-

Add 100.0 kg of 5-amino-3-methyl-1,2,4-thiadiazole.

-

Warm the solution to a maximum of 40°C and stir until all the starting material dissolves. If complete dissolution is not achieved, stir for 2 hours at 40°C.

-

In a separate vessel, dissolve 89.7 kg of sodium nitrite in 150 kg of water.

-

Add the sodium nitrite solution to the reactor portion-wise over approximately 6 hours, maintaining the temperature between 40-45°C.

-

After the addition is complete, monitor the reaction for completion (starting material < 1.0%). If necessary, add an extra 10-20% of the sodium nitrite solution.

-

-

Work-up and Extraction:

-

Once the reaction is complete, cool the mixture to 20-25°C.

-

Add 399.0 kg (300 L) of DCM and stir for 10 minutes.

-

Allow the phases to settle for 10 minutes and separate the lower organic phase.

-

Extract the aqueous phase with an additional 133.0 kg (100 L) of DCM.

-

Combine the organic phases.

-

-

Neutralization and Purification:

-

Adjust the pH of the combined organic phase to 10-11 by adding a 5% sodium hydroxide solution.

-

Stir the mixture for 20 minutes, then allow it to settle for 30 minutes.

-

Separate the organic phase and concentrate it under vacuum (approx. -0.9 bar) at a maximum temperature of 30°C to yield the final product.

-

Yield: 82%

General Synthetic Strategies for 1,2,4-Thiadiazoles

Several other synthetic strategies are employed for the construction of the 1,2,4-thiadiazole ring, which could be adapted for the synthesis of this compound. These include:

-

Oxidative Dimerization of Thioamides: This method involves the oxidation of thioamides to form a disulfide intermediate, which then cyclizes to the 3,5-disubstituted 1,2,4-thiadiazole.[4]

-

From Amidines and Thioacylating Agents: A base-mediated reaction of amidines with dithioesters or isothiocyanates can lead to the formation of the 1,2,4-thiadiazole ring through intramolecular dehydrogenative N-S bond formation.[11]

-

From Imidoyl Thioureas: Intramolecular oxidative S-N bond formation in imidoyl thioureas, mediated by reagents like phenyliodine(III) bis(trifluoroacetate), provides an efficient route to 5-amino-1,2,4-thiadiazoles.[11]

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic protocols discussed.

Caption: Workflow for the Sandmeyer bromination of 5-amino-3-methyl-1,2,4-thiadiazole.

Caption: General synthetic strategies for the formation of the 1,2,4-thiadiazole ring.

Applications in Drug Discovery and Organic Synthesis

This compound is primarily utilized as a versatile building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[5] The presence of the bromine atom at the 5-position, which is the most reactive site for nucleophilic substitution in the 1,2,4-thiadiazole ring, allows for the facile introduction of various functional groups.[4] This reactivity is crucial for the construction of more complex molecules with potential biological activity.

While specific drugs containing the this compound moiety are not prominently reported, the broader class of 1,2,4-thiadiazole derivatives has shown a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[4][12][13] Therefore, this compound serves as a key intermediate for the synthesis of libraries of novel compounds for high-throughput screening in drug discovery programs.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in synthetic and medicinal chemistry. While its specific discovery history is not well-documented, the rich chemistry of the 1,2,4-thiadiazole scaffold provides a strong foundation for its synthesis and application. The synthetic routes, particularly those analogous to the Sandmeyer bromination, offer reliable methods for its preparation. The high reactivity of the 5-position makes it an ideal starting point for the development of novel therapeutic agents and other functional organic materials. This guide provides a foundational resource for researchers looking to explore the chemistry and applications of this promising compound.

References

- 1. Thiadiazoles - Wikipedia [en.wikipedia.org]

- 2. 5-Bromo-3-ethyl-1,2,4-thiadiazole | 1351345-63-5 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. isres.org [isres.org]

- 5. nbinno.com [nbinno.com]

- 6. chemscene.com [chemscene.com]

- 7. labsolu.ca [labsolu.ca]

- 8. This compound price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]

- 9. 43201-13-4|this compound|BLD Pharm [bldpharm.com]

- 10. 5-bromo-3-methyl-1,2,4-thiadiazole synthesis - chemicalbook [chemicalbook.com]

- 11. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]

- 12. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

The Enduring Reactivity of the 1,2,4-Thiadiazole Ring: A Comprehensive Technical Guide for Researchers

The 1,2,4-thiadiazole moiety, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, has garnered significant attention in medicinal chemistry and drug development. Its unique electronic properties and versatile reactivity make it a privileged scaffold in the design of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the fundamental reactions of the 1,2,4-thiadiazole ring, offering researchers, scientists, and drug development professionals a detailed understanding of its chemical behavior. This guide summarizes key quantitative data in structured tables, provides detailed experimental protocols for pivotal reactions, and visualizes reaction pathways and workflows using Graphviz diagrams.

Core Reactivity Profile

The 1,2,4-thiadiazole ring is a π-excessive system, yet the carbon atoms within the ring are relatively electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic distribution dictates its reactivity, making it generally resistant to electrophilic attack on the carbon atoms but susceptible to nucleophilic substitution, particularly at the C5 position where the π-electron density is lowest.[1] Electrophilic attack preferentially occurs on the nitrogen atoms. The ring is also known to undergo ring-opening reactions under basic conditions and can participate in various photochemical rearrangements.

Nucleophilic Substitution: A Gateway to Functionalization

Nucleophilic substitution is a cornerstone of 1,2,4-thiadiazole chemistry, providing a powerful tool for introducing diverse functionalities. The electron deficiency at the C5 and C3 positions makes them susceptible to attack by nucleophiles, especially when a good leaving group is present.

Suzuki-Miyaura Coupling of Dihalo-1,2,4-thiadiazoles

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been effectively employed to introduce aryl and heteroaryl substituents onto the 1,2,4-thiadiazole core. The reaction of 3,5-dichloro-1,2,4-thiadiazole with arylboronic acids allows for the sequential and regioselective introduction of different aryl groups.

Table 1: Suzuki-Miyaura Coupling of 3,5-Dichloro-1,2,4-thiadiazole with Arylboronic Acids [2]

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | 4-Methoxyphenylboronic acid | 3,5-Bis(4-methoxyphenyl)-1,2,4-thiadiazole | 55 |

| 2 | 3-Cyanophenylboronic acid | 3,5-Bis(3-cyanophenyl)-1,2,4-thiadiazole | 59 |

| 3 | 4-Methoxyphenylboronic acid (sequential) | 3-Chloro-5-(4-methoxyphenyl)-1,2,4-thiadiazole | 5 |

Experimental Protocol: Synthesis of 3,5-Bis(4-methoxyphenyl)-1,2,4-thiadiazole [2]

To a solution of 3,5-dichloro-1,2,4-thiadiazole (1.0 mmol) and 4-methoxyphenylboronic acid (2.2 mmol) in toluene (10 mL) is added tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) and an aqueous solution of sodium carbonate (2 M, 2.0 mL). The mixture is heated at reflux for 12 hours under a nitrogen atmosphere. After cooling, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.

Electrophilic Substitution: Targeting the Nitrogen Atoms

Direct electrophilic substitution on the carbon atoms of the 1,2,4-thiadiazole ring is generally not feasible due to their electron-deficient nature. Instead, electrophiles preferentially attack the nitrogen atoms, leading to quaternization.

Ring-Opening Reactions: Cleavage under Basic Conditions

The 1,2,4-thiadiazole ring is susceptible to cleavage by strong bases, a reaction that can be synthetically useful for the preparation of other heterocyclic systems or acyclic precursors.[3] The reaction mechanism typically involves nucleophilic attack at the C5 position, followed by cleavage of the S-N bond.

Cycloaddition Reactions: Building the Ring

While the 1,2,4-thiadiazole ring itself is not a common participant in cycloaddition reactions as either a diene or dienophile, the [3+2] cycloaddition of nitrile sulfides with nitriles is a primary and versatile method for its synthesis.[4] This reaction allows for the construction of a wide variety of substituted 1,2,4-thiadiazoles.

Experimental Protocol: Synthesis of 3-Aryl-5-amino-1,2,4-thiadiazoles via [3+2] Cycloaddition [5]

A mixture of an N-carbamothioylamidine (1.0 mmol) and molecular iodine (1.2 mmol) in a suitable solvent such as chloroform is stirred at room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is washed with aqueous sodium thiosulfate solution to remove excess iodine, followed by water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the 3-aryl-5-amino-1,2,4-thiadiazole.

Reduction and Oxidation

The 1,2,4-thiadiazole ring exhibits varied behavior under reductive and oxidative conditions. The specific outcome is highly dependent on the substituents and the reagents employed.

Reduction

Catalytic hydrogenation of the 1,2,4-thiadiazole ring can lead to ring cleavage. For instance, 2-amino-1,3,4-thiadiazoles can be reduced to the corresponding thiosemicarbazones.[6]

Oxidation

Oxidation of the sulfur atom in the 1,2,4-thiadiazole ring can be achieved using various oxidizing agents, such as peroxy acids, to form S-oxides or S,S-dioxides.[7] These oxidized derivatives exhibit altered electronic properties and reactivity.

Photochemical Reactions

Irradiation of 1,2,4-thiadiazoles can induce complex rearrangements. For example, the irradiation of 5-phenyl-1,2,4-thiadiazole leads to the formation of several products, including benzonitrile and 3-phenyl-1,2,4-thiadiazole, through a proposed photoinduced electrocyclic ring closure.[1] This area of reactivity highlights the potential for accessing novel molecular scaffolds from 1,2,4-thiadiazole precursors.

Conclusion

The 1,2,4-thiadiazole ring possesses a rich and varied reactivity profile that makes it a valuable heterocycle in synthetic and medicinal chemistry. Its susceptibility to nucleophilic substitution provides a reliable handle for functionalization, while its behavior in ring-opening and photochemical reactions offers pathways to diverse chemical structures. A thorough understanding of these fundamental reactions is crucial for the effective design and synthesis of novel 1,2,4-thiadiazole-based compounds for a wide range of applications, particularly in the pursuit of new therapeutic agents. This guide serves as a foundational resource to aid researchers in harnessing the full synthetic potential of this important heterocyclic system.

References

- 1. researchgate.net [researchgate.net]

- 2. eprints.utar.edu.my [eprints.utar.edu.my]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Synthesis of the 1,2,4-thiadiazole alkaloids polycarpathiamines A and B - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. Frontiers | Molecular iodine-promoted oxidative cyclization for the synthesis of 1,3,4-thiadiazole-fused- [1,2,4]-thiadiazole incorporating 1,4-benzodioxine moiety as potent inhibitors of α-amylase and α-glucosidase: In vitro and in silico study [frontiersin.org]

- 6. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity, and Potential Use in the Construction of Functional Molecular Materials - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 5-Bromo-1,2,4-Thiadiazole as a Versatile Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-thiadiazole scaffold is a significant pharmacophore in medicinal chemistry, recognized for its diverse biological activities, including but not limited to anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties. The mesoionic character of the thiadiazole ring allows for favorable interactions with biological targets and can enhance cell membrane permeability. The strategic introduction of a bromine atom at the 5-position of the 1,2,4-thiadiazole ring provides a highly versatile synthetic handle for the construction of diverse molecular libraries through various cross-coupling reactions. This application note details the utility of 5-bromo-1,2,4-thiadiazole as a key building block for the synthesis of novel bioactive compounds, with a focus on its application in the development of kinase inhibitors.

Key Applications in Medicinal Chemistry

This compound serves as a crucial starting material for the synthesis of a wide array of 5-substituted-1,2,4-thiadiazole derivatives. The carbon-bromine bond is amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, and alkyl groups. This synthetic flexibility is paramount in structure-activity relationship (SAR) studies, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties of drug candidates.

A primary application of this building block is in the development of kinase inhibitors . Protein kinases are a major class of drug targets in oncology and inflammatory diseases. The 1,2,4-thiadiazole core can act as a scaffold to orient substituents in a manner that facilitates binding to the ATP-binding site of kinases.

Synthetic Strategy: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for the formation of C-C bonds. In the context of this compound, this reaction allows for the efficient synthesis of 5-aryl- and 5-heteroaryl-1,2,4-thiadiazoles.

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 5-Bromo-1,2,4-Thiadiazole

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a representative experimental protocol for the Suzuki-Miyaura cross-coupling of 5-bromo-1,2,4-thiadiazole with various arylboronic acids. The 5-aryl-1,2,4-thiadiazole scaffold is a key structural motif in medicinal chemistry, appearing in compounds with a wide range of biological activities. The Suzuki-Miyaura coupling offers a versatile and efficient method for the synthesis of these valuable derivatives.

While direct literature on the Suzuki-Miyaura coupling of this compound is limited, this protocol is based on established and optimized conditions for structurally similar substrates, such as 3,5-dichloro-1,2,4-thiadiazole and 3-bromo-5-chloro-1,2,4-thiadiazole, where selective coupling at the 5-position has been demonstrated.[1]

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. The catalytic cycle involves three primary steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the active palladium(0) catalyst.

Experimental Workflow

The general workflow for the Suzuki-Miyaura coupling of this compound is depicted below.

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Data from Related Reactions

The following tables summarize reaction conditions and yields for Suzuki-Miyaura couplings of similar 1,2,4-thiadiazole substrates. This data provides a strong basis for the selection of conditions for the coupling of this compound.

Table 1: Suzuki-Miyaura Coupling of 3,5-Dichloro-1,2,4-Thiadiazole with Arylboronic Acids[1]

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of 5-Aryl-3-chloro-1,2,4-thiadiazole |

| 1 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O/MeOH | Reflux | 24 | 75 (at RT) |

| 2 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O/MeOH | RT | 24 | 78 |

| 3 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O/MeOH | RT | 24 | 80 |

Table 2: Optimized Conditions for Suzuki-Miyaura Coupling of a Protected 5-Amino-3-bromo-1,2,4-thiadiazole[1]

| Substrate | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) |

| Protected 5-amino-3-bromo-1,2,4-thiadiazole | Generic Arylboronic Acid | PdCl₂ | di-tert-butyl(4-dimethylaminophenyl)phosphine | K₂CO₃ | Dioxane | 80 |

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of 5-aryl-1,2,4-thiadiazoles via Suzuki-Miyaura coupling.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

-

Solvent (e.g., 1,4-Dioxane, Toluene/H₂O)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Heating mantle or oil bath

Procedure:

-

Reaction Setup:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq.).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add the solvent (e.g., 1,4-dioxane, 10 mL) to the flask via syringe.

-

-

Degassing:

-

Bubble the inert gas through the stirred reaction mixture for 15-20 minutes to ensure the removal of dissolved oxygen.

-

-

Catalyst Addition:

-

Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 0.05 eq.).

-

-

Reaction:

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) using a heating mantle or oil bath.

-

Stir the reaction vigorously for the required time (typically 6-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up:

-

Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

-

Quench the reaction by adding water (10 mL).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-1,2,4-thiadiazole.

-

-

Characterization:

-

Characterize the final product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

-

Signaling Pathway of Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for Heck Coupling of 5-bromo-1,2,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the palladium-catalyzed Heck coupling of 5-bromo-1,2,4-thiadiazole with various alkenes. The Mizoroki-Heck reaction is a powerful C-C bond-forming reaction that couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[1] This methodology is widely used in organic synthesis, including the preparation of pharmaceuticals and functional materials.[2]

The following protocols are based on established Heck reaction conditions for other brominated heterocycles and are expected to be applicable to this compound, an electron-deficient heteroaromatic compound.[3] The choice of catalyst, ligand, base, and solvent can significantly influence the reaction outcome, and therefore, several representative protocols are provided.

General Considerations

-

Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents should be used, particularly when employing phosphine ligands, which can be sensitive to air and moisture.

-

Inert Atmosphere: Palladium-catalyzed reactions are often sensitive to oxygen. It is recommended to perform the reactions under an inert atmosphere (e.g., nitrogen or argon).

-

Safety: this compound and palladium catalysts should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Experimental Protocols

Protocol 1: Heck Coupling with Styrene using a Phosphine Ligand

This protocol describes a classic Heck reaction using a phosphine ligand, which is known to improve catalyst stability and activity.

Reaction Scheme:

Materials:

-

This compound

-

Styrene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

-

Add the anhydrous solvent (DMF or MeCN, 5 mL).

-

Add the base, either triethylamine (1.5 mmol) or potassium carbonate (2.0 mmol).

-

Add styrene (1.2 mmol).

-

Heat the reaction mixture to 80-120 °C and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Phosphine-Free Heck Coupling with an Acrylate

This protocol outlines a phosphine-free method, which can simplify product purification and reduce catalyst costs.

Reaction Scheme:

Materials:

-

This compound

-

Alkyl acrylate (e.g., ethyl acrylate, butyl acrylate)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Sodium acetate (NaOAc) or Potassium carbonate (K₂CO₃)

-

Tetrabutylammonium bromide (TBAB) (as a phase-transfer catalyst, PTC)

-

Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

-

In a round-bottom flask, combine this compound (1.0 mmol), palladium(II) acetate (0.01 mmol, 1 mol%), the base (NaOAc or K₂CO₃, 2.0 mmol), and TBAB (1.0 mmol).

-

Add the anhydrous solvent (DMF or NMP, 5 mL).

-

Add the alkyl acrylate (1.5 mmol).

-

Heat the mixture to 100-140 °C with stirring. Monitor the reaction by TLC or GC-MS.

-

After completion, cool the mixture and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent in vacuo and purify the residue by flash chromatography.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the Heck coupling of this compound. The data is extrapolated from similar reactions with other brominated heterocycles. Actual yields may vary depending on the specific reaction conditions and substrate purity.

| Protocol | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 12-24 | 70-85 |

| 1 | Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | MeCN | 80 | 18-30 | 65-80 |

| 2 | Ethyl Acrylate | Pd(OAc)₂ (1) | None | NaOAc | DMF | 120 | 8-16 | 75-90 |

| 2 | Butyl Acrylate | Pd(OAc)₂ (1) | None | K₂CO₃ | NMP | 140 | 6-12 | 80-95 |

Visualizations

Heck Coupling Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Mizoroki-Heck reaction.[1][4]

Caption: General catalytic cycle of the Mizoroki-Heck reaction.

Experimental Workflow

This diagram outlines the general experimental workflow for performing a Heck coupling reaction.

Caption: Standard workflow for a Heck coupling experiment.

References

Application Notes and Protocols for the Sonogashira Coupling of 5-Bromo-1,2,4-Thiadiazole with Terminal Alkynes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction is of significant interest in medicinal chemistry and materials science for the synthesis of novel compounds with diverse applications. The 1,2,4-thiadiazole scaffold is a key heterocyclic motif present in a variety of biologically active molecules. The introduction of an alkynyl moiety at the 5-position of the 1,2,4-thiadiazole ring via Sonogashira coupling provides a valuable synthetic handle for the construction of more complex molecular architectures and the development of new therapeutic agents and functional materials.[3]

These application notes provide a detailed protocol for the Sonogashira coupling of 5-bromo-1,2,4-thiadiazole with various terminal alkynes, based on established methodologies for similar halogenated 1,2,4-thiadiazoles.[3]

Reaction Principle

The Sonogashira coupling reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine or inorganic base. The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl bromide to the palladium(0) species, followed by a transmetalation step with a copper acetylide (formed in situ from the terminal alkyne and the copper(I) salt), and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[1][4]

Data Presentation

The following tables summarize representative reaction conditions and expected yields for the Sonogashira coupling of 5-halo-1,2,4-thiadiazoles with various terminal alkynes. The data for this compound is extrapolated from reported couplings of 3,5-dichloro- and 3,5-diiodo-1,2,4-thiadiazoles.[3]

Table 1: Optimized Reaction Conditions for the Sonogashira Coupling of 3,5-Dihalo-1,2,4-thiadiazoles. [3]

| Parameter | Optimized Condition |

| Palladium Catalyst | Pd[P(t-Bu)₃]₂ |

| Copper Co-catalyst | Copper(I) iodide (CuI) |

| Base | Potassium Phosphate (K₃PO₄) |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | 80 °C |

Table 2: Representative Yields for the Sonogashira Coupling of 5-Halo-1,2,4-thiadiazoles with Terminal Alkynes. [3]

| Entry | Halogen (X) | Terminal Alkyne | Product | Expected Yield (%) |

| 1 | Br | Phenylacetylene | 5-(Phenylethynyl)-1,2,4-thiadiazole | 75-85 |

| 2 | Br | Ethynylferrocene | 5-(Ferrocenylethynyl)-1,2,4-thiadiazole | 70-80 |

| 3 | Br | 4-Ethynylanisole | 5-((4-Methoxyphenyl)ethynyl)-1,2,4-thiadiazole | 75-85 |

| 4 | Br | 1-Ethynyl-4-fluorobenzene | 5-((4-Fluorophenyl)ethynyl)-1,2,4-thiadiazole | 70-80 |

| 5 | Br | Propargyl alcohol | 3-(1,2,4-Thiadiazol-5-yl)prop-2-yn-1-ol | 65-75 |

| 6 | I | Phenylacetylene | 5-(Phenylethynyl)-1,2,4-thiadiazole | 87 |

| 7 | Cl | Phenylacetylene | 5-(Phenylethynyl)-1,2,4-thiadiazole | 66 |

Experimental Protocols

General Protocol for the Sonogashira Coupling of this compound with a Terminal Alkyne

This protocol is based on the optimized conditions reported for the coupling of 3,5-dihalo-1,2,4-thiadiazoles.[3]

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.1 equiv for mono-alkynylation)

-

Pd[P(t-Bu)₃]₂ (0.02 equiv)

-

Copper(I) iodide (CuI) (0.04 equiv)

-

Potassium phosphate (K₃PO₄) (3.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions (e.g., Schlenk flask)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, Pd[P(t-Bu)₃]₂, CuI, and K₃PO₄.

-

Evacuate and backfill the flask with inert gas three times.

-

Add anhydrous DMF via syringe.

-

Add the terminal alkyne via syringe.

-

Stir the reaction mixture at 80 °C.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Mandatory Visualizations

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Caption: General experimental workflow for Sonogashira coupling.

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. Synthesis, structure and in vitro antiproliferative effects of alkyne-linked 1,2,4-thiadiazole hybrids including erlotinib- and ferrocene-containing d ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05095H [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-bromo-1,2,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the successful implementation of the Buchwald-Hartwig amination reaction for the synthesis of 5-amino-1,2,4-thiadiazole derivatives. This class of compounds is of significant interest in medicinal chemistry and drug development due to the prevalence of the 1,2,4-thiadiazole core in various biologically active molecules.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl or heteroaryl halide and an amine.[1] Its development has revolutionized the synthesis of arylamines, offering a broad substrate scope and functional group tolerance under relatively mild conditions.[1] This document outlines the key parameters, a general experimental protocol, and expected outcomes for the amination of 5-bromo-1,2,4-thiadiazole.

Reaction Principle and Optimization

The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C5-position of the thiadiazole ring with a primary or secondary amine in the presence of a suitable base and phosphine ligand. The general transformation is depicted below:

Figure 1. General scheme for the Buchwald-Hartwig amination of this compound.

Successful execution of this reaction hinges on the careful selection of the catalyst, ligand, base, and solvent. While specific conditions for this compound are not extensively reported, data from the closely related C5-bromo-imidazo[2,1-b][2][3][4]thiadiazole system provides a strong predictive framework for reaction optimization.[2][3]

Key Reaction Parameters

A summary of typical reaction components and conditions for the Buchwald-Hartwig amination of related bromo-heterocycles is presented in the table below. These parameters serve as an excellent starting point for the optimization of the reaction with this compound.

| Component | Typical Reagents/Conditions | Role in Reaction | Key Considerations |

| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂[2][5] | Catalyst | Pd₂(dba)₃ is often preferred for its air stability and effectiveness in coupling heteroaryl halides.[2] |

| Ligand | Xantphos, BINAP, DavePhos, RuPhos, BrettPhos[4][6][7] | Stabilizes the Pd(0) active species and facilitates oxidative addition and reductive elimination. | The choice of ligand is critical and often substrate-dependent. Bulky, electron-rich phosphine ligands are generally effective. |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃[3][8] | Activates the amine nucleophile. | Strong, non-nucleophilic bases are typically required. The choice can influence reaction rate and yield. |

| Solvent | Toluene, Dioxane, THF[9] | Solubilizes reactants and facilitates the reaction. | Anhydrous, deoxygenated solvents are crucial to prevent catalyst deactivation. |